molecular formula C12H13NO2 B3022845 methyl 4,7-dimethyl-1H-indole-2-carboxylate CAS No. 187607-75-6

methyl 4,7-dimethyl-1H-indole-2-carboxylate

Cat. No. B3022845
CAS RN: 187607-75-6
M. Wt: 203.24 g/mol
InChI Key: YZQUXXYSYNUUGT-UHFFFAOYSA-N
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Description

Indole derivatives are a significant class of heterocyclic compounds that have been found in many important synthetic drug molecules . They are known to bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Synthesis Analysis

The synthesis of indole derivatives often involves several steps, including nitro reduction, intramolecular condensation, and nucleophilic addition . The specific synthesis process can vary depending on the desired indole derivative .


Molecular Structure Analysis

Indole is a benzopyrrole, which means it contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature . The specific molecular structure of “methyl 4,7-dimethyl-1H-indole-2-carboxylate” would likely include these features, along with additional functional groups.


Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. For example, similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . The physical and chemical properties of a specific indole derivative like “methyl 4,7-dimethyl-1H-indole-2-carboxylate” would depend on its molecular structure.

Scientific Research Applications

Antiviral Agents

Indole derivatives, including methyl 4,7-dimethyl-1H-indole-2-carboxylate, have shown significant potential as antiviral agents. These compounds can inhibit the replication of various viruses, including influenza and Coxsackie viruses. The structural flexibility of indole derivatives allows for the development of potent antiviral drugs with high selectivity and efficacy .

Anticancer Research

Methyl 4,7-dimethyl-1H-indole-2-carboxylate is also explored in anticancer research. Indole derivatives are known for their ability to interfere with cancer cell proliferation and induce apoptosis. They can target multiple pathways involved in cancer progression, making them valuable candidates for developing new anticancer therapies .

Antimicrobial Applications

The antimicrobial properties of indole derivatives make them useful in combating bacterial and fungal infections. Methyl 4,7-dimethyl-1H-indole-2-carboxylate has been studied for its effectiveness against various microbial strains, showing promise as a broad-spectrum antimicrobial agent .

Anti-inflammatory Agents

Indole derivatives have been investigated for their anti-inflammatory properties. Methyl 4,7-dimethyl-1H-indole-2-carboxylate can inhibit the production of pro-inflammatory cytokines and reduce inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Safety and Hazards

The safety and hazards associated with a specific indole derivative would depend on its specific properties. Some indole derivatives may pose hazards if ingested or come into contact with skin .

Future Directions

Indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research may focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .

properties

IUPAC Name

methyl 4,7-dimethyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-4-5-8(2)11-9(7)6-10(13-11)12(14)15-3/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQUXXYSYNUUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405801
Record name methyl 4,7-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4,7-dimethyl-1H-indole-2-carboxylate

CAS RN

187607-75-6
Record name methyl 4,7-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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